molecular formula C13H14ClN3O2S B6622850 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide

2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B6622850
M. Wt: 311.79 g/mol
InChI Key: LVPLPULSLGAZCQ-UHFFFAOYSA-N
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Description

2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Properties

IUPAC Name

2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-2-4-10-5-6-11(14)12(9-10)20(18,19)17-13-15-7-3-8-16-13/h3,5-9H,2,4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLPULSLGAZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide typically involves the reaction of 2-chloropyrimidine with 5-propylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrimidine: A precursor in the synthesis of 2-chloro-5-propyl-N-pyrimidin-2-ylbenzenesulfonamide.

    5-propylbenzenesulfonyl chloride: Another precursor used in the synthesis.

    Other sulfonamides: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring and a sulfonamide group, which imparts distinct chemical and biological properties

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